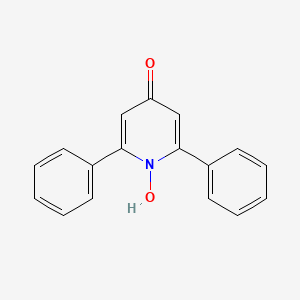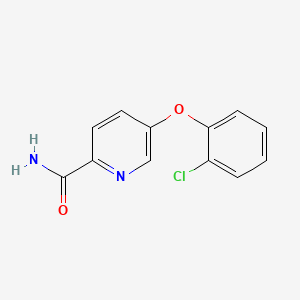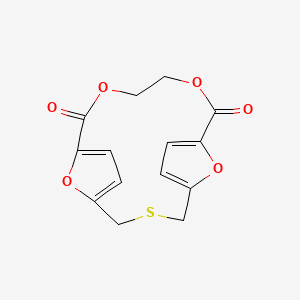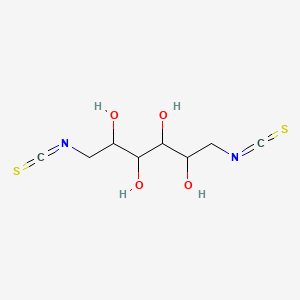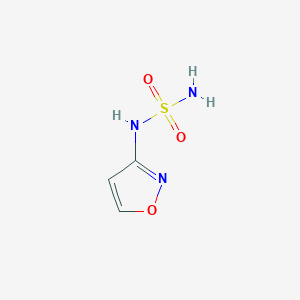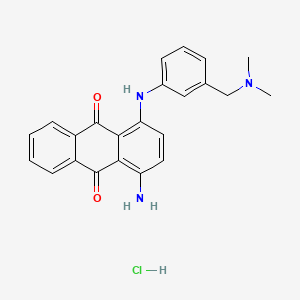
1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride is a synthetic organic compound. It belongs to the anthraquinone family, which is known for its vibrant colors and applications in dyes and pigments. This compound is particularly notable for its use in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride typically involves the reaction of anthraquinone derivatives with amines. The process generally includes:
Nitration: of anthraquinone to introduce nitro groups.
Reduction: of nitro groups to amines.
Coupling: with dimethylaminomethylphenylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Can be reduced to form hydroquinones.
Substitution: Undergoes electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and other industrial chemicals.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic dye.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Wirkmechanismus
The mechanism of action of 1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride involves its interaction with molecular targets such as enzymes and cellular structures. The compound can intercalate into DNA, affecting transcription and replication processes. It also generates reactive oxygen species upon exposure to light, which can induce cell damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-4-((4-((dimethylamino)methyl)phenyl)amino)anthraquinone
- 1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)-9,10-anthraquinone acetate
Uniqueness
1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific color properties and reactivity profiles.
Eigenschaften
CAS-Nummer |
69695-75-6 |
|---|---|
Molekularformel |
C23H21N3O2.ClH C23H22ClN3O2 |
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
1-amino-4-[3-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C23H21N3O2.ClH/c1-26(2)13-14-6-5-7-15(12-14)25-19-11-10-18(24)20-21(19)23(28)17-9-4-3-8-16(17)22(20)27;/h3-12,25H,13,24H2,1-2H3;1H |
InChI-Schlüssel |
MBYMHMBWQCJXBL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


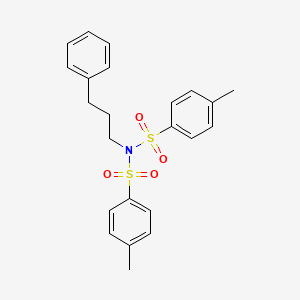
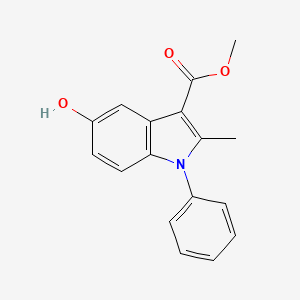
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)

